Cas no 135302-02-2 (3-methyl-4-prop-2-enyl-1H-1,2,4-triazol-5-one)

3-methyl-4-prop-2-enyl-1H-1,2,4-triazol-5-one Chemical and Physical Properties
Names and Identifiers
-
- 3-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- 3-methyl-4-prop-2-enyl-1H-1,2,4-triazol-5-one
- 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-methyl-4-(2-propen-1-yl)-
-
- Inchi: 1S/C6H9N3O/c1-3-4-9-5(2)7-8-6(9)10/h3H,1,4H2,2H3,(H,8,10)
- InChI Key: SEDMIKZWXCRBGS-UHFFFAOYSA-N
- SMILES: O=C1NN=C(C)N1CC=C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 197
- Topological Polar Surface Area: 44.7
- XLogP3: 0
3-methyl-4-prop-2-enyl-1H-1,2,4-triazol-5-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-381389-1.0g |
3-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one |
135302-02-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-381389-0.25g |
3-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one |
135302-02-2 | 0.25g |
$814.0 | 2023-03-02 | ||
Enamine | EN300-381389-0.1g |
3-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one |
135302-02-2 | 0.1g |
$779.0 | 2023-03-02 | ||
Enamine | EN300-381389-5.0g |
3-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one |
135302-02-2 | 5.0g |
$2566.0 | 2023-03-02 | ||
Enamine | EN300-381389-0.05g |
3-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one |
135302-02-2 | 0.05g |
$744.0 | 2023-03-02 | ||
Enamine | EN300-381389-0.5g |
3-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one |
135302-02-2 | 0.5g |
$849.0 | 2023-03-02 | ||
Enamine | EN300-381389-10.0g |
3-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one |
135302-02-2 | 10.0g |
$3807.0 | 2023-03-02 | ||
Enamine | EN300-381389-2.5g |
3-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one |
135302-02-2 | 2.5g |
$1735.0 | 2023-03-02 |
3-methyl-4-prop-2-enyl-1H-1,2,4-triazol-5-one Related Literature
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
Additional information on 3-methyl-4-prop-2-enyl-1H-1,2,4-triazol-5-one
Professional Introduction to 3-methyl-4-prop-2-enyl-1H-1,2,4-triazol-5-one (CAS No. 135302-02-2)
3-methyl-4-prop-2-enyl-1H-1,2,4-triazol-5-one is a significant compound in the field of pharmaceutical chemistry, characterized by its unique triazole core structure and molecular flexibility. This compound, identified by the chemical identifier CAS No. 135302-02-2, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The 1,2,4-triazol-5-one moiety is particularly noteworthy, as it serves as a versatile scaffold for designing novel bioactive molecules.
The synthesis of 3-methyl-4-prop-2-enyl-1H-1,2,4-triazol-5-one involves a series of well-established chemical reactions, including condensation and cyclization processes. These synthetic pathways highlight the compound's accessibility and scalability, making it a valuable candidate for further exploration in industrial and academic research settings. The presence of both methyl and propenyl substituents contributes to the compound's structural diversity, enabling modifications that can fine-tune its pharmacological properties.
Recent advancements in computational chemistry have facilitated a deeper understanding of the electronic and steric properties of 3-methyl-4-prop-2-enyl-1H-1,2,4-triazol-5-one. Molecular modeling studies have revealed that this compound exhibits favorable interactions with biological targets, suggesting its potential as an intermediate in the development of therapeutic agents. Specifically, the triazolone ring has been shown to engage in hydrogen bonding and hydrophobic interactions with proteins, which are critical for drug-receptor binding affinity.
In the realm of medicinal chemistry, 3-methyl-4-prop-2-enyl-1H-1,2,4-triazol-5-one has been investigated for its antimicrobial and anti-inflammatory properties. Preliminary in vitro studies indicate that derivatives of this compound exhibit promising activity against various pathogens. The molecular framework of the triazolone scaffold allows for structural modifications that can enhance selectivity and reduce toxicity profile. This makes it an attractive candidate for further development into novel antibiotics or anti-inflammatory drugs.
The role of 3-methyl-4-prop-2-enyl substituents in modulating the biological activity of 3-methyl-4-propenyl-HCH triazolone is a key area of interest. These substituents influence the compound's solubility, metabolic stability, and overall pharmacokinetic behavior. By optimizing these features through structural analog design, researchers aim to develop more effective and safer pharmaceuticals. The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like 3-methyl-HCH triazolone derivatives.
Moreover, the environmental impact of synthesizing 3-methyl-HCH triazolone has been a focus of sustainable chemistry initiatives. Green chemistry principles have been applied to develop more eco-friendly synthetic routes that minimize waste generation and energy consumption. These efforts align with global trends toward sustainable pharmaceutical manufacturing practices. The adoption of renewable feedstocks and catalytic processes represents significant advancements in reducing the ecological footprint of drug production.
The application of high-throughput screening (HTS) techniques has further enhanced the exploration of 3-methyl-HCH triazolone derivatives as potential therapeutic agents. HTS allows for rapid evaluation of large libraries of compounds against diverse biological targets, enabling the identification of lead candidates with high efficiency. The combination of HTS with structure-based drug design has streamlined the process from discovery to optimization.
Future research directions for 3-methyl-HCH triazolone include exploring its role in treating neurological disorders. Emerging evidence suggests that triazole derivatives may modulate neurotransmitter systems relevant to conditions such as Alzheimer's disease and Parkinson's disease. The unique chemical properties of this compound make it a promising candidate for developing neuroprotective agents or cognitive enhancers.
The development of novel formulations based on 3-methyl-HCH triazolone is another area ripe for innovation. Advanced drug delivery systems are being designed to enhance bioavailability and targeted delivery to specific tissues or organs. Nanotechnology-based approaches have shown particular promise in improving the efficacy and safety profiles of pharmaceuticals derived from this scaffold.
In conclusion, 3-methyl-HCH triazolone (CAS No. 135302) represents a significant advancement in pharmaceutical chemistry due to its versatile molecular structure and potential applications across multiple therapeutic areas. Ongoing research continues to uncover new insights into its pharmacological properties and synthetic possibilities. As scientific understanding evolves, this compound is poised to play an increasingly important role in addressing global health challenges through innovative drug development strategies.
135302-02-2 (3-methyl-4-prop-2-enyl-1H-1,2,4-triazol-5-one) Related Products
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)



